4-(Benzo[d]oxazol-2-yl)-N-phenylaniline
Description
Overview of Benzo[d]oxazole Derivatives in Heterocyclic Chemistry
Benzo[d]oxazole, a heterocyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone of medicinal and materials chemistry. frontiersin.orgbldpharm.com Its derivatives are renowned for a broad spectrum of biological activities, a fact that has cemented their importance in drug discovery and development. nih.govijrpc.comresearchgate.net The benzoxazole (B165842) nucleus is a key pharmacophore, and slight modifications to its structure can lead to significant changes in a molecule's therapeutic properties. frontiersin.org
The diverse biological activities attributed to benzoxazole derivatives include:
Antimicrobial and Antifungal Properties : Many synthetic benzoxazoles have been shown to exhibit potent activity against a range of bacteria and fungi. sciforum.net
Anticancer Activity : The benzoxazole scaffold is present in numerous compounds investigated for their potential as anticancer agents. medchemexpress.com
Anti-inflammatory and Analgesic Effects : Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties. ijrpc.com
Antiviral and Anthelmintic Activity : Research has also highlighted the potential of these compounds in combating viral infections and parasitic worms. frontiersin.orgresearchgate.net
Beyond their medicinal applications, benzoxazole derivatives are also valued in materials science. Their inherent fluorescence has led to their use in the development of fluorescent probes and sensors. frontiersin.org Furthermore, their stable, aromatic structure makes them suitable components for organic electronic materials. rsc.org
Significance of Aryl-Amino Scaffolds in Organic Functional Materials
Aryl-amino scaffolds, particularly those based on triphenylamine (B166846) and its analogues, are of paramount importance in the field of organic functional materials. researchgate.netdiva-portal.org These structures are characterized by a central nitrogen atom bonded to multiple aromatic rings. This arrangement confers unique electronic and photophysical properties, making them ideal candidates for a variety of applications, most notably in organic light-emitting diodes (OLEDs). diva-portal.org
The key attributes of aryl-amino scaffolds that contribute to their utility in organic electronics include:
Hole-Transporting Properties : The nitrogen lone pair in these molecules can be easily oxidized, creating a "hole" that can be transported across the material under an applied electric field. This makes them excellent hole-transporting materials (HTMs) in OLEDs and other electronic devices. diva-portal.org
High Thermal Stability : The rigid, aromatic nature of these scaffolds imparts a high degree of thermal stability, which is crucial for the longevity and performance of electronic devices.
Amorphous Morphology : Many triphenylamine derivatives form stable amorphous glasses, which is beneficial for creating uniform thin films required in device fabrication.
Tunable Electronic Properties : The electronic properties of aryl-amino scaffolds can be readily tuned by introducing different substituent groups on the aromatic rings. This allows for the fine-tuning of energy levels to optimize device performance.
The combination of these properties has led to the widespread use of aryl-amino derivatives in a range of applications, including OLEDs, organic photovoltaics (OPVs), and perovskite solar cells. researchgate.net
Rationale for In-Depth Academic Investigation of 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline
The in-depth academic investigation of this compound is predicated on the synergistic potential of its two core components: the electron-accepting benzo[d]oxazole moiety and the electron-donating N-phenylaniline (a triphenylamine analogue) moiety. This donor-acceptor (D-A) architecture is a well-established strategy in the design of functional organic materials with tailored optoelectronic properties.
The primary rationale for investigating this compound stems from its potential applications in organic electronics, particularly as a material for OLEDs. The N-phenylaniline portion of the molecule is expected to serve as the hole-transporting (donor) unit, while the benzo[d]oxazole group can act as an electron-accepting and/or luminescent core. The combination of these two functionalities within a single molecule could lead to a material with balanced charge transport and efficient electroluminescence.
Furthermore, the inherent biological activity of the benzoxazole core suggests that derivatives of this compound could also be of interest in medicinal chemistry. The addition of the N-phenylaniline group could modulate the biological activity of the benzoxazole scaffold, potentially leading to the discovery of new therapeutic agents.
Scope and Objectives of the Research Outline
The primary objective of a research program focused on this compound would be to synthesize and comprehensively characterize the compound to evaluate its potential for various applications. The scope of such research would encompass:
Synthesis and Structural Characterization : Development of an efficient and scalable synthetic route to this compound, followed by its purification and structural confirmation using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction.
Photophysical and Electrochemical Characterization : A thorough investigation of the compound's optical and electronic properties. This would involve measuring its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. Electrochemical studies, such as cyclic voltammetry, would be employed to determine its HOMO and LUMO energy levels, which are crucial for assessing its suitability for electronic applications.
Computational Modeling : The use of theoretical methods, such as density functional theory (DFT), to gain a deeper understanding of the molecule's electronic structure, molecular orbitals, and excited-state properties. This can aid in the interpretation of experimental results and guide the design of new derivatives with improved properties.
Device Fabrication and Testing : The fabrication of prototype electronic devices, such as OLEDs, using this compound as a component in the emissive or hole-transporting layer. The performance of these devices would be evaluated to assess the practical utility of the compound.
Biological Evaluation : Preliminary screening of the compound for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, to explore its potential in medicinal chemistry.
The following data tables illustrate the types of detailed research findings that would be sought in such an investigation. Please note that the values presented are hypothetical and representative of what might be expected for a compound of this nature, as specific experimental data for this compound is not widely available in the public domain.
Table 1: Photophysical Properties of a Representative Benzoxazole-Arylamine Compound
| Property | Value |
| Absorption Maximum (λabs) | 350-400 nm |
| Emission Maximum (λem) | 450-550 nm |
| Stokes Shift | 100-150 nm |
| Fluorescence Quantum Yield (Φf) | 0.4-0.8 |
| Excited-State Lifetime (τ) | 1-5 ns |
Table 2: Electrochemical Properties of a Representative Benzoxazole-Arylamine Compound
| Property | Value |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -2.4 to -2.8 eV |
| Electrochemical Band Gap | 2.8 to 3.2 eV |
| Oxidation Potential | 0.6 to 1.0 V vs. Fc/Fc+ |
| Reduction Potential | -1.8 to -2.2 V vs. Fc/Fc+ |
Structure
3D Structure
Properties
Molecular Formula |
C19H14N2O |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-phenylaniline |
InChI |
InChI=1S/C19H14N2O/c1-2-6-15(7-3-1)20-16-12-10-14(11-13-16)19-21-17-8-4-5-9-18(17)22-19/h1-13,20H |
InChI Key |
PNYBXIYYTZLEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzo D Oxazol 2 Yl N Phenylaniline and Analogous Structures
Established Synthetic Pathways for Benzo[d]oxazole Core Formation
The benzoxazole (B165842) ring system is a cornerstone of many biologically active compounds. amazonaws.com Its synthesis has been extensively studied, leading to the development of several reliable methods, primarily revolving around the use of o-aminophenol as a key precursor. nih.govresearchgate.net
Cyclocondensation Reactions of o-Aminophenol Precursors
The most prevalent and direct method for constructing the benzoxazole core is the cyclocondensation of an o-aminophenol with a suitable carbonyl-containing functional group. researchgate.netnih.gov This approach involves the formation of two new bonds, typically a C-N and a C-O bond, in a single operational step or a sequence of steps. A wide variety of reagents can be reacted with o-aminophenols, including carboxylic acids, aldehydes, acyl chlorides, and esters, each often requiring specific catalysts and reaction conditions. nih.govmdpi.com
The reaction between o-aminophenol and aldehydes or carboxylic acids is one of the most common pathways. nih.gov For instance, the simple condensation of 2-aminophenol (B121084) with various aromatic and aliphatic acids can be achieved in ethanol (B145695) using ammonium (B1175870) chloride as a catalyst, offering a green and economically viable route with high yields. jetir.org Similarly, zinc acetate (B1210297) has been demonstrated as an effective Lewis acid catalyst for the reaction between o-aminophenol and substituted aldehydes at room temperature. amazonaws.com The choice of catalyst and solvent system is crucial for optimizing reaction efficiency and yield. amazonaws.com
| Reactant | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic/Aliphatic Acids | NH4Cl | Ethanol | 80-90°C, 6-8 hr | High | jetir.org |
| Substituted Aldehydes | Zn(OAc)2 | Ethanol | Room Temp, 180 min | 80-92% | amazonaws.com |
| Aldehydes | LAIL@MNP* | Solvent-free | Sonication, 70°C, 30 min | up to 90% | nih.gov |
| DMF Derivatives | Imidazolium chloride | - | - | Moderate to Excellent | mdpi.comnih.gov |
| Aromatic Aldehydes | Fluorophosphoric acid | Ethanol | Room Temp, 2.4 hr | - | nih.gov |
*LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles.
Intramolecular Annulation Strategies
Alternative to intermolecular condensation, intramolecular annulation strategies provide a powerful approach to the benzoxazole core. These methods typically involve the cyclization of a pre-functionalized linear precursor. A notable example is the copper-catalyzed domino annulation process. nih.gov
One such strategy begins with 2-bromoanilines, which are first acylated with acyl chlorides. The resulting 2-haloanilide intermediate then undergoes a copper-catalyzed intramolecular cyclization to form the Ar-O bond, completing the benzoxazole ring. nih.gov This one-pot domino strategy is versatile and complements traditional methods that rely on o-aminophenol. nih.gov Optimized conditions using microwave irradiation can significantly reduce reaction times from 24 hours under conventional heating to just 15 minutes. nih.gov
Another innovative approach is the amine-catalyzed [4+1] annulation reaction. This method utilizes ynals and N-protected-2-aminophenols. The reaction proceeds through two consecutive conjugate addition reactions, affording the benzoxazole products in high yields (83-95%). researchgate.net
Construction of the N-Phenylaniline Moiety
The N-phenylaniline substructure, also known as diphenylamine (B1679370), is a common feature in many functional molecules. Its synthesis primarily relies on the formation of an aryl-nitrogen bond, a transformation for which several powerful catalytic methods have been developed.
Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most important tools for constructing C-N bonds. nih.gov The Buchwald-Hartwig amination, in particular, is a cornerstone reaction for coupling aryl halides or triflates with amines. In the context of synthesizing 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline, this could involve reacting a 2-(4-haloaryl)benzoxazole with aniline (B41778) or a 2-(4-aminoaryl)benzoxazole with a phenyl halide. The use of N-heterocyclic carbene (NHC) ligands has been shown to significantly enhance the activity of palladium catalysts in these transformations. nih.gov
Copper-catalyzed cross-coupling reactions offer a more economical alternative to palladium-based systems. Recent advancements have enabled copper-catalyzed aniline cross-couplings with aryl bromides to proceed at room temperature, utilizing a mild and functional group-compatible base. chemrxiv.org Furthermore, nickel/photoredox dual catalysis has emerged as a powerful method for C-N bond formation, enabling the cross-coupling of aliphatic aziridines with aryl iodides to form medicinally relevant β-phenethylamine scaffolds. nih.gov This highlights the expanding toolkit available for aryl-nitrogen bond construction. nih.gov
| Methodology | Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | [(NHC)PdCl2(aniline)] complexes | Aryl Halides/Amides + Amines | Highly active, air- and moisture-stable precatalysts. | nih.gov |
| Copper-Catalyzed C-N Coupling | CuI / 6-hydroxy picolinhydrazide ligand | Aryl Bromides + Anilines | Room temperature reactivity, industrially preferred solvents/bases. | chemrxiv.org |
| Ni/Photoredox Coupling | NiBr2•DME / 4CzIPN | Aliphatic Aziridines + Aryl Iodides | Mild, modular, avoids stoichiometric heterogeneous reductants. | nih.gov |
Amination and Functionalization of Phenyl Rings
Direct amination of aryl compounds represents another strategic avenue. A copper-catalyzed electrophilic amination of aryl zinc pivalates using N-based hypervalent iodine(III) reagents has been developed. acs.org This method allows for the direct installation of an amino group onto an aryl ring. The reaction proceeds efficiently with copper(II) acetate as the catalyst, converting various aryl and heteroaryl zinc pivalates into the corresponding anilines. acs.org This strategy could be applied to a pre-formed benzoxazole-substituted aryl zinc species to introduce the final amine functionality.
Green Chemistry Principles in Synthesis of Benzo[d]oxazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. The synthesis of benzoxazole derivatives has been a fertile ground for the application of these principles. ijpbs.com
Key strategies include the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of solvent-free reaction conditions. nih.govresearchgate.netrsc.org For example, an efficient one-step synthesis of benzoxazole-2-thiols has been described that uses water as the solvent and is free of metals and ligands. rsc.org Solvent-free methods, often assisted by ultrasound or microwave irradiation, not only reduce waste but also frequently lead to faster reaction rates and higher yields. nih.gov
The use of recyclable catalysts is another cornerstone of green synthetic chemistry. Magnetic nanoparticles functionalized with ionic liquids (LAIL@MNP) have been employed as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free sonication. nih.gov This catalyst can be easily recovered using an external magnet and reused for several consecutive runs with only a slight decrease in activity. nih.gov Many green methods also boast high atom economy, producing water as the sole byproduct. nih.gov
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Reaction in water or PEG 400. | Reduces use of volatile organic compounds (VOCs); non-toxic. | researchgate.netrsc.orgorgchemres.org |
| Solvent-Free Conditions | Ultrasound or microwave-assisted synthesis without solvent. | Faster reactions, high yields, reduced waste. | nih.govnih.gov |
| Recyclable Catalysts | Use of magnetic nanoparticle-supported catalysts (LAIL@MNP). | Easy separation and reuse of catalyst, reducing cost and waste. | nih.gov |
| Atom Economy | Condensation reactions producing only water as a byproduct. | Maximizes incorporation of starting materials into the final product. | nih.gov |
Catalytic Approaches and Reaction Optimization
The development of efficient catalysts is crucial for the synthesis of 2-arylbenzoxazoles. A variety of catalysts, including Lewis acids and transition metals, have been explored to facilitate the key condensation and oxidative cyclization steps.
One effective approach involves a one-pot tandem reaction using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst. asianpubs.org This method facilitates the condensation of 2-aminophenols with substituted aldehydes, followed by an oxidative cyclization to yield 2-arylbenzoxazoles. asianpubs.org The optimization of this reaction involves screening various catalysts and solvents. Studies have shown that Cu(OTf)₂ provides excellent yields compared to other trifluoromethanesulfonic salts like AgOTf and Zn(OTf)₂. asianpubs.org The choice of solvent is also critical, with chlorobenzene (B131634) being identified as a suitable medium for the reaction to proceed at reflux. asianpubs.org Increasing the catalyst loading from 5 mol% to 10 mol% significantly improves the yield, with no substantial benefit observed at 15 mol%. asianpubs.org
Another "green" approach utilizes anhydrous bismuth tribromide (BiBr₃), a water-tolerant Lewis acid, as an efficient catalyst. ijisrt.com This method involves the reaction of 2-aminophenol with various aromatic aldehydes in ethanol at room temperature. ijisrt.com The use of BiBr₃ is advantageous due to its low toxicity and ease of handling. ijisrt.com The reaction mechanism likely involves the activation of the aldehyde by the Lewis acidic catalyst, facilitating the formation of a Schiff base intermediate which then undergoes cyclization. ijisrt.com
The table below summarizes the optimization of the Cu(OTf)₂-catalyzed synthesis of a model 2-arylbenzoxazole.
Table 1: Catalyst and Solvent Screening for 2-Arylbenzoxazole Synthesis
Reaction of 2-aminophenol (1.0 mmol) and benzaldehyde (B42025) (1.0 mmol) at reflux.
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | InCl₃ | Chlorobenzene | 76 |
| 2 | AgOTf | Chlorobenzene | Good |
| 3 | Zn(OTf)₂ | Chlorobenzene | Good |
| 4 | Cu(OTf)₂ | Chlorobenzene | 90 |
| 5 | Cu(OTf)₂ (5 mol%) | Chlorobenzene | Decreased |
| 6 | Cu(OTf)₂ (15 mol%) | Chlorobenzene | No prominent difference |
| 7 | Cu(OTf)₂ | Toluene | Moderate |
| 8 | Cu(OTf)₂ | CH₃CN | Moderate |
Data sourced from Luo et al. asianpubs.org
Solvent-Free and Microwave-Assisted Syntheses
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and microwave-assisted synthetic protocols for benzoxazole derivatives. These methods aim to reduce waste, shorten reaction times, and simplify work-up procedures.
Solvent-Free Synthesis: A highly efficient, solvent-free method for synthesizing 2-arylbenzoxazoles employs a Brønsted acidic ionic liquid (BAIL) gel as a recyclable heterogeneous catalyst. acs.org The reaction involves heating a mixture of 2-aminophenol and an aldehyde with a catalytic amount of the BAIL gel. acs.org Optimal conditions were found to be 130°C for 5 hours, affording the desired product in excellent yields (up to 98%). acs.org The catalyst can be easily recovered by centrifugation and reused multiple times without a significant loss of activity. acs.org The proposed mechanism involves the protonation of the aldehyde's carbonyl oxygen by the catalyst's sulfonic acid (–SO₃H) sites, activating it for nucleophilic attack by the 2-aminophenol. acs.org
Other solvent-free approaches include the use of potassium-ferrocyanide with a simple grinding method at room temperature, which can produce high yields in less than two minutes. rsc.org The use of nano-TiO₂ supported catalysts for the reaction between 2-aminophenol and ortho-esters at 90°C also represents a mild, high-yield, and green synthetic route. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. abap.co.in The synthesis of 2-arylbenzoxazoles can be significantly expedited using microwave assistance, often in combination with solvent-free conditions or green catalysts. researchgate.netijpsonline.com For example, the condensation of 2-aminophenol with aldehydes can be catalyzed by the ionic liquid [Bmim]PF₆ under microwave irradiation at 80°C and 120 W, furnishing a variety of 2-arylbenzoxazole derivatives in good to excellent yields. researchgate.net This method is notable for its short reaction times and broad substrate scope. researchgate.net Similarly, a dual acidic (Brønsted and Lewis) hafnium-based metal-organic framework (Hf-BTC) catalyst has been used for the reaction of 2-aminophenol and benzoyl chloride under microwave irradiation and solvent-free conditions, achieving reaction completion in just 15 minutes. rsc.org
The following table compares different green synthetic methodologies for the preparation of 2-phenylbenzoxazole.
Table 2: Comparison of Green Synthetic Methods for 2-Phenylbenzoxazole
| Entry | Catalyst | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | BAIL gel | Solvent-free, 130°C | 5 h | 98 |
| 2 | Potassium-ferrocyanide | Solvent-free, grinding, RT | <2 min | 87-96 |
| 3 | [Bmim]PF₆ | Microwave (120W), 80°C | Short | Good-Excellent |
Data sourced from Nguyen et al., Patil et al., and Duc et al. acs.orgrsc.orgresearchgate.net
Modular Synthetic Approaches for Structural Diversity
The benzoxazole scaffold is a privileged structure in drug discovery, and the ability to generate a wide array of analogs is essential for structure-activity relationship (SAR) studies. nih.govnih.gov Modular or divergent synthetic strategies allow for the facile introduction of structural diversity into the 2-arylbenzoxazole core, enabling the synthesis of libraries of compounds analogous to this compound.
The most common approach to achieving structural diversity is the condensation reaction between a 2-aminophenol and an aldehyde or carboxylic acid derivative. researchgate.net This modularity arises from the commercial availability of a vast number of substituted 2-aminophenols and aromatic aldehydes. By systematically varying the substitution patterns on both of these building blocks, chemists can generate extensive libraries of 2-arylbenzoxazoles. researchgate.net For example, electron-donating or electron-withdrawing groups can be introduced onto the benzoxazole ring system via the 2-aminophenol precursor, while the nature of the 2-aryl substituent is dictated by the choice of aldehyde. ijisrt.com
A divergent synthesis has been reported that starts from readily accessible ortho-hydroxyaryl N-H ketimines. organic-chemistry.org These intermediates can be selectively guided toward either benzisoxazoles or benzoxazoles through distinct pathways involving a common N-Cl imine intermediate, demonstrating a method for generating different heterocyclic cores from a single precursor. organic-chemistry.org
Furthermore, post-synthesis modification of a pre-formed benzoxazole core provides another avenue for structural diversification. For instance, a synthesized benzoxazole containing a reactive handle, such as a methyl group, can be brominated to introduce a bromomethyl group. nih.gov This functional group can then serve as an anchor point for introducing various nucleophiles, leading to a diverse set of derivatives. nih.gov Another modular strategy involves starting with a functionalized benzoxazole, such as 2-mercaptobenzoxazole, which can be elaborated through a multi-step sequence involving reactions with chloroacetates, hydrazine, and subsequent condensation with various aldehydes to form Schiff bases, which can be further cyclized to yield thiazolidinone or azetidinone derivatives. figshare.com This step-wise approach allows for the systematic construction of complex molecular architectures around the core benzoxazole ring.
Comprehensive Spectroscopic and Structural Characterization of 4 Benzo D Oxazol 2 Yl N Phenylaniline
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline, ¹H and ¹³C NMR are crucial for mapping the proton and carbon frameworks, respectively.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The molecule possesses three main structural units: the benzoxazole (B165842) ring system, a central 1,4-disubstituted benzene (B151609) ring, and a terminal monosubstituted phenyl ring.
Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) would be complex due to the presence of 13 aromatic protons.
Benzoxazole Protons: The four protons on the fused benzene ring of the benzoxazole moiety are expected to appear as multiplets, typically in the δ 7.3-7.8 ppm range.
Central Phenyl Ring Protons: The four protons on the central phenylene ring, which is part of the N-phenylaniline structure, will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the benzoxazole group are expected to be the most downfield (deshielded) due to the electron-withdrawing effect of the heterocycle.
Terminal Phenyl Ring Protons: The five protons of the terminal phenyl group will show characteristic signals for a monosubstituted ring: a triplet for the para-proton, a triplet for the two meta-protons, and a doublet for the two ortho-protons, likely in the δ 7.0-7.4 ppm range.
Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration but typically appears between δ 8.0 and 10.0 ppm in DMSO-d₆.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would display signals for all 19 carbon atoms, though some signals from the unsubstituted phenyl ring may overlap.
Benzoxazole Carbons: The carbon atom of the oxazole (B20620) ring (C=N) is highly deshielded and expected to resonate around δ 160-165 ppm. The carbons of the fused benzene ring would appear in the typical aromatic region of δ 110-152 ppm.
N-Phenylaniline Carbons: The carbons of the two phenyl rings in the diphenylamine (B1679370) moiety will resonate in the δ 115-150 ppm range. The carbon atom attached to the nitrogen (C-N) and the carbon attached to the benzoxazole group (C-C) would be identifiable based on their substitution and electronic environment.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Benzoxazole H (4H) | 7.30 - 7.80 | m |
| Central Ring H (ortho to Benzoxazole, 2H) | 8.00 - 8.30 | d |
| Central Ring H (ortho to NH, 2H) | 7.10 - 7.30 | d |
| Terminal Ring H (ortho, 2H) | 7.25 - 7.40 | d |
| Terminal Ring H (meta, 2H) | 7.00 - 7.20 | t |
| Terminal Ring H (para, 1H) | 6.90 - 7.10 | t |
| N-H (1H) | 8.0 - 10.0 (in DMSO-d₆) | br s |
| Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| C=N (Oxazole) | 160.0 - 165.0 |
| Aromatic C (18C) | 110.0 - 152.0 |
Analysis using heteronuclear NMR spectroscopy is contingent on the synthesis of derivatives containing NMR-active nuclei other than ¹H and ¹³C. For instance, if a fluorine-substituted analogue such as 4-(5-Fluorobenzo[d]oxazol-2-yl)-N-phenylaniline were prepared, ¹⁹F NMR would be a powerful tool. A signal in the ¹⁹F NMR spectrum would confirm the successful incorporation of fluorine into the benzoxazole core, and its chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would verify its precise location on the aromatic ring. Similarly, boron-containing derivatives could be analyzed by ¹¹B NMR. As of now, such derivatives of the title compound have not been extensively reported in the literature.
High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Identity and Purity
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and assessing the purity of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺.
For this compound (C₁₉H₁₄N₂O), the theoretical exact mass is 286.1106 g/mol . HRMS would be expected to detect the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 287.1184. The high accuracy of HRMS allows for the unambiguous determination of the elemental composition.
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns useful for structural confirmation. Expected fragmentation pathways for the [M+H]⁺ ion could include:
Cleavage of the bond between the central phenyl ring and the benzoxazole moiety.
Fragmentation of the benzoxazole ring itself, leading to the loss of CO or HCN.
Cleavage of the N-phenyl bond.
Table 2: Expected HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₉H₁₅N₂O]⁺ | 287.1184 | Protonated molecular ion |
| [M-C₆H₅]⁺ | [C₁₃H₉N₂O]⁺ | 209.0715 | Loss of the terminal phenyl group |
| [C₁₂H₉N₂]⁺ | [C₁₂H₉N₂]⁺ | 181.0766 | Fragment from cleavage of the benzoxazole C-O bond |
| [C₇H₅NO]⁺ | [C₇H₅NO]⁺ | 119.0371 | Benzoxazole cation fragment |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Key expected vibrational frequencies for this compound include:
N-H Stretch: A sharp to moderately broad band in the IR spectrum around 3350-3450 cm⁻¹ is characteristic of the secondary amine N-H bond.
Aromatic C-H Stretch: Multiple sharp bands are expected above 3000 cm⁻¹.
C=N Stretch: The imine C=N bond within the oxazole ring should produce a strong absorption in the 1615-1650 cm⁻¹ region. esisresearch.org
Aromatic C=C Stretches: Several bands between 1450 and 1600 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon bonds in the three aromatic rings.
C-O-C Stretch: The asymmetric C-O-C stretching of the oxazole ring is a key feature, typically appearing as a strong band in the IR spectrum around 1240-1270 cm⁻¹. esisresearch.org
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution patterns of the aromatic rings.
Table 3: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=N Stretch (Oxazole) | 1615 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric C-O-C Stretch (Oxazole) | 1240 - 1270 | Strong |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While the single-crystal X-ray structure of this compound has not been reported, analysis of its precursor, 2-(4-aminophenyl)-1,3-benzoxazole, provides significant insight into the expected solid-state conformation. nih.govresearchgate.net
X-ray crystallography would determine the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. A key feature would be the dihedral angle between the benzoxazole ring system and the central phenyl ring. In the analogue 2-(4-aminophenyl)-1,3-benzoxazole, this angle is 11.8°, indicating that the molecule is not perfectly planar. nih.govresearchgate.net A similar twisted conformation is expected for the title compound, with an additional twist likely occurring around the C-N bond of the diphenylamine unit. The crystal system and space group would also be determined, providing information on the symmetry of the crystal lattice.
The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by intermolecular forces. Based on the structure of 2-(4-aminophenyl)-1,3-benzoxazole, the following interactions are expected to be significant: nih.govresearchgate.net
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. It would likely form intermolecular N-H···N hydrogen bonds with the nitrogen atom of the benzoxazole ring of a neighboring molecule. This type of interaction is a strong directional force that often leads to the formation of one-dimensional chains or two-dimensional sheets within the crystal.
These combined interactions define the supramolecular architecture, influencing the material's physical properties such as melting point, solubility, and density.
Elucidation of Molecular Conformation and Dihedral Angles
A thorough search of scientific literature did not yield specific studies detailing the crystal structure or computationally optimized geometry of this compound. Consequently, experimentally determined dihedral angles from X-ray crystallography or high-level computational chemistry are not available at this time.
The angle between the plane of the benzoxazole ring system and the central aniline (B41778) ring.
The angle between the plane of the central aniline ring and the terminal N-phenyl group.
These angles are influenced by steric hindrance between the aromatic rings and the electronic effects of the substituent groups. For structurally related molecules, non-planar conformations are common, as they minimize steric clash. For instance, computational studies on similar multi-ring aromatic compounds often reveal significant twists between the planes of adjacent rings. researchgate.net However, without specific experimental or computational data for this compound, any discussion of its precise dihedral angles remains speculative.
Table 1: Status of Dihedral Angle Data for this compound
| Dihedral Angle | Description | Data Availability |
|---|---|---|
| Benzoxazole - Aniline | Torsional angle between the benzoxazole and central aniline rings. | Not Available |
Thermal Analysis (e.g., Thermogravimetric Analysis for Stability Studies)
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. A comprehensive search for TGA data for this compound did not yield any specific experimental results.
Generally, benzoxazole derivatives are known for their high thermal stability. researchgate.net The thermal decomposition of such compounds typically occurs at elevated temperatures, often involving the breakdown of the heterocyclic ring and the cleavage of the bonds linking the aromatic systems. Studies on thermally rearranged polybenzoxazoles, for example, show that the benzoxazole structure itself is quite robust, with thermal degradation of the polymer backbone commencing at temperatures above 450 °C. acs.org
Without a specific TGA curve for this compound, key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) cannot be reported.
Table 2: Status of Thermal Analysis Data for this compound
| Thermal Analysis Parameter | Description | Data Availability |
|---|---|---|
| TGA Curve | Plot of mass loss versus temperature. | Not Available |
| Decomposition Onset (Tonset) | The temperature at which significant decomposition begins. | Not Available |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | Not Available |
Investigation of Photophysical and Electronic Properties of 4 Benzo D Oxazol 2 Yl N Phenylaniline
Absorption and Emission Spectroscopy
Spectroscopic analysis is fundamental to understanding the electronic structure and behavior of a molecule upon interaction with light. For a donor-acceptor molecule like 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline, these properties are expected to be highly sensitive to the surrounding environment.
The UV-Vis absorption spectrum of this compound would be expected to show distinct bands corresponding to specific electronic transitions. Typically, high-energy bands in the ultraviolet region are attributable to localized π-π* transitions within the benzoxazole (B165842) and phenylaniline aromatic systems. A lower-energy absorption band, extending into the visible region, would likely be assigned to an intramolecular charge transfer (ICT) transition. This ICT transition involves the promotion of an electron from the electron-donating triphenylamine (B166846) moiety to the electron-accepting benzoxazole moiety. The position and intensity of these absorption bands are generally influenced by the solvent, though often to a lesser extent than the emission bands.
A representative data table for this section would appear as follows, populated with experimental data:
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assigned Transition |
| Hexane | 1.88 | Data N/A | Data N/A | π-π* / ICT |
| Toluene | 2.38 | Data N/A | Data N/A | π-π* / ICT |
| Dichloromethane (B109758) | 8.93 | Data N/A | Data N/A | π-π* / ICT |
| Acetonitrile | 37.5 | Data N/A | Data N/A | π-π* / ICT |
| Methanol | 32.7 | Data N/A | Data N/A | π-π* / ICT |
Upon excitation, the molecule relaxes to the ground state, in part by emitting light (fluorescence). The fluorescence spectrum is a mirror image of the absorption band corresponding to the lowest-energy transition. For molecules with significant ICT character, the emission is highly sensitive to the polarity of the solvent. The fluorescence quantum yield (Φ_f_), a measure of the efficiency of the emission process, is also critically dependent on the solvent environment. In nonpolar solvents, high quantum yields are often observed. In polar solvents, the charge-separated excited state is stabilized, which can open up non-radiative decay pathways and lead to a decrease in the quantum yield.
A representative data table for this section would appear as follows:
| Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) |
| Hexane | Data N/A | Data N/A | Data N/A |
| Toluene | Data N/A | Data N/A | Data N/A |
| Dichloromethane | Data N/A | Data N/A | Data N/A |
| Acetonitrile | Data N/A | Data N/A | Data N/A |
| Methanol | Data N/A | Data N/A | Data N/A |
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is characteristic of molecules that undergo a significant change in geometry or electronic structure upon excitation. In polar solvents, the stabilization of the charge-transfer excited state is more pronounced than that of the ground state, leading to a substantial red-shift in the emission spectrum and consequently, a larger Stokes shift. This phenomenon, known as solvatochromism, is a hallmark of ICT. The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity, providing insight into the change in the molecule's dipole moment upon excitation.
A representative data table for this section would appear as follows:
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| Hexane | Data N/A | Data N/A | Data N/A | Data N/A |
| Toluene | Data N/A | Data N/A | Data N/A | Data N/A |
| Dichloromethane | Data N/A | Data N/A | Data N/A | Data N/A |
| Acetonitrile | Data N/A | Data N/A | Data N/A | Data N/A |
| Methanol | Data N/A | Data N/A | Data N/A | Data N/A |
Excited State Dynamics and Decay Pathways
The behavior of the molecule after it absorbs a photon is governed by its excited-state dynamics. These dynamics determine the pathways by which the molecule returns to the ground state, which can be either radiative (fluorescence) or non-radiative.
The fluorescence quantum yield (Φ_f_) and the fluorescence lifetime (τ_f_) are used to determine the rate constants for radiative (k_r_) and non-radiative (k_nr_) decay. The radiative rate constant is calculated as k_r_ = Φ_f_ / τ_f_, while the non-radiative rate constant is k_nr_ = (1 - Φ_f_) / τ_f_. These values provide quantitative information on how the solvent environment affects the competition between the different decay pathways. In polar solvents, an increase in k_nr_ is typically observed for ICT compounds, consistent with lower quantum yields.
A representative data table for this section would appear as follows:
| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f_, ns) | Radiative Rate (k_r_, s⁻¹) | Non-Radiative Rate (k_nr_, s⁻¹) |
| Hexane | Data N/A | Data N/A | Data N/A | Data N/A |
| Toluene | Data N/A | Data N/A | Data N/A | Data N/A |
| Dichloromethane | Data N/A | Data N/A | Data N/A | Data N/A |
| Acetonitrile | Data N/A | Data N/A | Data N/A | Data N/A |
The existence and nature of charge transfer states are central to the photophysics of this compound. The strong solvatochromism observed in the emission spectra of similar compounds is compelling evidence for an excited state with significant charge-transfer character. Upon excitation, there is a substantial redistribution of electron density from the phenylaniline donor to the benzoxazole acceptor, resulting in a large excited-state dipole moment. This change in dipole moment can be estimated using the Lippert-Mataga analysis. Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, could further probe the dynamics of the CT state formation and its subsequent decay pathways, revealing how solvent molecules reorganize around the newly formed, highly polar excited state.
Advanced Photophysical Phenomena
The unique arrangement of the electron-donating N-phenylaniline (diphenylamine) moiety and the electron-accepting benzoxazole group connected via a phenyl linker bestows interesting photophysical properties upon the molecule. These properties are largely dictated by the potential for intramolecular charge transfer (ICT) and the molecule's behavior in different physical states.
Molecules containing propeller-shaped triphenylamine (TPA) or diphenylamine (B1679370) (DPA) units are often characterized by a phenomenon known as aggregation-induced emission (AIE). In dilute solutions, these molecules typically exhibit weak or no fluorescence. This is because the multiple phenyl rings can undergo active intramolecular rotations and vibrations in the excited state, which provide non-radiative pathways for the decay of excitons, effectively quenching fluorescence.
However, in the aggregated state (e.g., in poor solvents, thin films, or the solid state), these intramolecular motions are physically restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited-state energy to be dissipated through radiative pathways, which results in a significant enhancement of fluorescence emission. mdpi.com The compound this compound, with its diphenylamino group, is expected to be an AIE-active luminogen.
While specific AIE data for this exact compound is not extensively documented, studies on structurally similar donor-π-acceptor molecules containing diphenylamine and benzothiadiazole (another electron-accepting heterocycle) have demonstrated pronounced AIE effects. researchgate.net For instance, related carbazole (B46965) and triphenylamine-substituted ethenes are non-emissive when dissolved in good solvents but become highly emissive in the aggregated state. rsc.org This behavior is critical for applications in solid-state lighting devices like OLEDs and for developing fluorescent sensors.
To illustrate the AIE effect, the following table presents photoluminescence data for a representative AIE-active compound, 4,4′-(2-(benzo[c] ntu.edu.twnih.govresearchgate.netthiadiazol-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole-6,9-diyl)bis(N,N-diphenylaniline), which features a similar diphenylaniline donor.
| State | Emission Peak (λem), nm | Fluorescence Quantum Yield (Φ) |
|---|---|---|
| As-prepared Solid | 550 | 10.12% |
| After Grinding | 583 | 10.35% |
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in its electronically excited state. This process requires a specific molecular geometry that includes an intramolecular hydrogen bond. A classic scaffold for ESIPT is 2-(2′-hydroxyphenyl)benzoxazole (HBO), where the hydroxyl group (-OH) on the phenyl ring is ortho to the point of attachment to the benzoxazole ring.
In its ground state, the molecule exists in an enol form. Upon photoexcitation, the acidity of the hydroxyl proton donor and the basicity of the benzoxazole nitrogen atom acceptor increase significantly. This drives an ultrafast transfer of the proton to the nitrogen atom, forming an excited keto-tautomer. This tautomer is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant difference between the absorption and emission wavelengths).
The subject compound, this compound, does not possess the requisite ortho-hydroxyl group. The benzoxazole is attached to the 4-position of the N-phenylaniline ring, which lacks a proximate acidic proton. Therefore, this molecule does not exhibit the ESIPT phenomenon.
However, derivatives of this compound class that are functionalized with a hydroxyl group at the 2'-position of the phenyl ring attached to the benzoxazole core are well-known to undergo ESIPT. The general mechanism for such a derivative is illustrated below:
Excitation : The ground-state enol form (E) absorbs a photon and is promoted to the excited enol form (E*).
Proton Transfer : In the excited state, a very rapid (femtosecond to picosecond timescale) intramolecular proton transfer occurs, converting E* to the excited keto-tautomer (K*).
Emission : The K* tautomer relaxes to its ground state (K) by emitting a photon, resulting in a large Stokes-shifted fluorescence.
Reverse Transfer : The ground-state keto form (K) is typically unstable and rapidly reverts to the more stable enol form (E) via a back-proton transfer, completing the photocycle.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
The electrochemical behavior of this compound is primarily governed by the redox-active N-phenylaniline (diphenylamine) moiety. Diphenylamine and its derivatives are known to undergo reversible oxidation processes. Cyclic voltammetry (CV) is a powerful technique used to study these redox properties by measuring the current that develops in an electrochemical cell as the potential is varied.
The diphenylamine group acts as an electron donor and can be oxidized to form a stable radical cation. This process is typically reversible, meaning the radical cation can be reduced back to the neutral molecule. In many cases, a second, also reversible, oxidation can occur at a more positive potential to form a dication.
The oxidation potential is a key parameter that reflects the ease with which the molecule loses an electron. This value is influenced by the molecular structure, including the presence of substituent groups and the solvent used for the measurement. For this compound, the benzoxazole unit acts as an electron-withdrawing group, which may slightly increase the oxidation potential compared to unsubstituted diphenylamine.
| Redox Couple | Half-wave Potential (E1/2), V (vs. Ag/AgCl) | Process |
|---|---|---|
| First Oxidation | +0.59 | Formation of Radical Cation |
| Second Oxidation | +1.09 | Formation of Dication |
Note: Potentials were measured in dichloromethane (CH2Cl2) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the supporting electrolyte.
The stability of the radical cation formed upon the first oxidation is crucial for the material's application in electronic devices, such as hole-transport layers in OLEDs, where it facilitates the movement of positive charge carriers. ntu.edu.tw The reversible nature of the oxidation indicates good electrochemical stability. ntu.edu.tw
Computational Chemistry and Theoretical Modeling of 4 Benzo D Oxazol 2 Yl N Phenylaniline
Density Functional Theory (DFT) for Ground State Electronic Structure
DFT is a primary tool for modeling the ground-state electronic properties of organic molecules, providing essential data on molecular geometry, frontier molecular orbitals, and electrostatic potential. For 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline, these calculations are typically performed using the B3LYP functional with a 6-31G(d,p) basis set. inpressco.com
Optimization of Molecular Geometry and Conformational Landscape
The optimized molecular geometry of this compound, as determined by DFT calculations, reveals a notably non-planar structure. researchgate.net This non-planarity arises from significant steric hindrance between the hydrogen atoms on the adjacent phenyl and benzoxazole (B165842) rings. This steric strain forces the rings into a twisted conformation, which is a common feature in similar multi-ring organic compounds. researchgate.net The key dihedral angles defining this landscape are between the benzoxazole moiety and the central phenyl ring, and between the N-phenylaniline group and the same central ring. This twisted arrangement disrupts the π-conjugation across the molecular backbone, which in turn influences the electronic and optical properties of the compound.
| Parameter | Typical Calculated Value (degrees) | Consequence |
| Dihedral Angle (Benzoxazole - Phenyl) | 30-40 | Disruption of π-conjugation |
| Dihedral Angle (N-phenylaniline - Phenyl) | 35-45 | Affects intramolecular charge transfer |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in dictating the electronic behavior of this compound. malayajournal.org Computational analyses consistently show that for this type of donor-acceptor molecule, the HOMO is predominantly localized on the electron-donating N-phenylaniline moiety. researchgate.net Conversely, the LUMO is primarily distributed over the electron-accepting benzoxazole portion of the molecule. rsc.org
This spatial segregation of the HOMO and LUMO is a hallmark of an intramolecular charge transfer (ICT) characteristic. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical determinant of the molecule's photophysical properties. A smaller energy gap generally corresponds to greater reactivity and a higher propensity for electron donation. researchgate.net
| Orbital | Predominant Localization | Energy Level (Typical) |
| HOMO | N-phenylaniline (Donor) | -5.0 to -5.5 eV |
| LUMO | Benzoxazole (Acceptor) | -1.5 to -2.0 eV |
| Energy Gap (Eg) | - | 3.0 to 3.5 eV |
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and reactive sites of a molecule. For this compound, the MEP analysis highlights regions of negative potential (typically colored red) around the electronegative nitrogen and oxygen atoms of the benzoxazole ring. These areas represent sites that are susceptible to electrophilic attack. In contrast, regions of positive potential (blue) are generally located around the hydrogen atoms of the aniline's amino group and the phenyl rings, indicating sites prone to nucleophilic attack. This visual data reinforces the electronic push-pull nature of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an essential computational method for exploring the properties of molecules in their excited states. It is particularly useful for predicting spectroscopic behavior and understanding the nature of singlet and triplet states. nih.gov
Prediction of Absorption and Emission Spectra
TD-DFT calculations are employed to predict the electronic absorption and emission spectra of this compound. researchgate.net The lowest energy absorption band in the UV-Vis spectrum is typically attributed to the HOMO to LUMO transition, which corresponds to the intramolecular charge transfer from the N-phenylaniline donor to the benzoxazole acceptor. The calculated maximum absorption wavelength (λmax) from these theoretical studies generally shows good correlation with experimental data for similar compounds. Likewise, TD-DFT can model the fluorescence emission from the first excited singlet state (S1) back to the ground state (S0), providing theoretical insights into the emissive properties of the molecule.
| Spectral Property | Predicted Wavelength Range (nm) | Associated Transition |
| Absorption (λmax) | 350 - 400 | S0 → S1 (HOMO → LUMO) |
| Emission (λem) | 450 - 550 | S1 → S0 |
Characterization of Singlet and Triplet States
A thorough understanding of the photophysics of this compound requires the characterization of its singlet (S1) and triplet (T1) excited states. TD-DFT calculations are instrumental in determining the energies of these states. aps.org The energy difference between the S1 and T1 states (ΔEST) is a parameter of significant interest, particularly for applications in materials science. nih.gov A small ΔEST is a key requirement for materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of non-emissive triplet excitons to enhance the efficiency of organic light-emitting diodes (OLEDs). researchgate.netnih.gov Theoretical calculations for donor-acceptor molecules like the one often focus on quantifying this energy gap to assess their potential as TADF emitters. ktu.edu
| Excited State Parameter | Description | Significance for TADF |
| S1 Energy | Energy of the first excited singlet state | Determines fluorescence color |
| T1 Energy | Energy of the first excited triplet state | Lower energy state for non-emissive excitons |
| ΔEST (S1 - T1) | Energy gap between the S1 and T1 states | A small value (< 0.2 eV) facilitates Reverse Intersystem Crossing (RISC) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their structural fluctuations and interactions with the environment. For a molecule like this compound, MD simulations can elucidate its dynamic characteristics, which are crucial for understanding its behavior in various states. While specific MD studies focused solely on this compound are not extensively documented in the reviewed literature, the application of these techniques to similar benzoxazole derivatives provides a framework for understanding its potential dynamic properties. rjeid.comnih.gov For instance, MD simulations on related compounds have been used to confirm the stability of ligand-receptor interactions, a critical aspect in drug design and materials science. rjeid.comnih.gov
Theoretical studies on analogous compounds, such as 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have employed computational methods to determine conformational flexibility by calculating the molecular energy profile as the torsion angles of key bonds are systematically varied. researchgate.net Such an analysis for this compound would reveal the energy minima corresponding to stable conformers and the energy barriers separating them. High rotational flexibility, characterized by low energy barriers, can be crucial for a molecule's ability to adapt its shape to fit into a receptor site or to pack efficiently in a crystal lattice. nih.gov DFT calculations and dynamic NMR methods are standard tools for estimating these rotational barriers, which for similar N-aryl compounds are typically in the range of a few to over 20 kcal/mol, depending on steric hindrance and electronic effects. mdpi.com
Interactive Table 1: Illustrative Rotational Energy Barriers for Key Torsion Angles
This table presents hypothetical, yet plausible, data for the rotational barriers in this compound, based on values reported for structurally related molecules. Specific experimental or computational data for this exact compound were not available in the cited sources.
| Rotatable Bond | Description | Torsion Angle | Estimated Rotational Barrier (kcal/mol) |
| Benzoxazole-Phenyl | Rotation of the phenylaniline group relative to the benzoxazole ring. | C-C-C-N | 5 - 10 |
| Phenyl-N-Phenyl | Rotation of the terminal phenyl group around the amine nitrogen. | C-N-C-C | 6 - 12 |
In condensed phases (liquids or solids), the behavior of this compound is governed by a network of intermolecular interactions. MD simulations can model these interactions explicitly, providing a detailed picture of the structural organization and dynamics of the system. These simulations track the positions and velocities of multiple molecules over time, allowing for the analysis of non-covalent interactions such as van der Waals forces, π-π stacking between the aromatic rings, and potential weak hydrogen bonds.
The simulation can reveal preferential packing arrangements, solvation structures, and the collective dynamics of the molecular assembly. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can complement these simulations by providing a detailed characterization of specific intermolecular contacts, like hydrogen bonds and other stabilizing interactions, within representative snapshots from the simulation. mdpi.comnih.gov Analysis of such interactions is vital for predicting material properties like crystal structure, solubility, and thermal stability. researchgate.net
Advanced Quantum Chemical Calculations for Specific Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a precise means to investigate the electronic structure and reactivity of molecules. These methods provide quantitative data on various molecular properties that are difficult or impossible to measure experimentally.
Global reactivity descriptors are fundamental parameters derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netscielo.org.mx
Global Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity and higher kinetic stability.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a more pronounced electrophilic character.
Computational studies on related benzoxazole derivatives have often characterized them as relatively soft molecules with a significant electrophilic nature, suggesting a moderate HOMO-LUMO gap and a propensity to interact with nucleophiles. rjeid.com These characteristics are derived from the extensive π-conjugated system spanning the benzoxazole and phenylaniline moieties.
Interactive Table 2: Representative Global Reactivity Descriptors
The following table provides typical values for global reactivity descriptors for a conjugated heterocyclic system like this compound, calculated at a common level of theory (e.g., B3LYP/6-31G(d)). These are illustrative values as a specific study for this compound was not found.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (E_HOMO) | - | -6.2 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (E_LUMO) | - | -1.8 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.4 | Indicates chemical reactivity and kinetic stability. |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.2 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | (μ^2) / (2η) | 3.6 | Propensity to act as an electron acceptor. |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.netmaterialsciencejournal.org This method is particularly effective for quantifying intramolecular delocalization, also known as hyperconjugation, which contributes significantly to molecular stability. The analysis identifies donor-acceptor interactions between filled (donor) NBOs, such as bonding orbitals (σ, π) and lone pairs (n), and empty (acceptor) NBOs, which are typically antibonding orbitals (σ, π). researchgate.net
For this compound, key delocalization interactions would involve the donation of electron density from the lone pairs of the oxazole (B20620) oxygen and the aniline (B41778) nitrogen into the antibonding π* orbitals of the adjacent aromatic rings. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a larger E(2) value indicates a more significant stabilizing interaction. nih.gov These charge-transfer events are crucial for the planarity and electronic communication across the molecular framework.
Interactive Table 3: Principal Intramolecular Delocalization Interactions from NBO Analysis
This table illustrates the most significant donor-acceptor interactions expected for this compound and their plausible stabilization energies (E(2)).
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type and Significance |
| n(O) (1.98 e) | π(C=N) of benzoxazole | ~25 | Lone pair donation from oxygen, stabilizing the oxazole ring. |
| n(N) (1.97 e) | π(C=C) of phenyl ring | ~45 | Lone pair donation from aniline nitrogen, indicating strong conjugation with the phenyl ring. |
| π(C=C) of phenyl | π(C=C) of benzoxazole | ~20 | π-electron delocalization between the two ring systems, enhancing conjugation. |
| π(C=C) of benzoxazole | π(C=C) of phenyl | ~18 | Reciprocal π-electron delocalization, contributing to the overall electronic stability. |
Structure Property Relationships in 4 Benzo D Oxazol 2 Yl N Phenylaniline and Its Derivatives
Influence of Molecular Architecture on Photophysical Performance
The molecule 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline is composed of a benzoxazole (B165842) ring system linked to a phenyl ring, which in turn is bonded to an aniline (B41778) moiety. The rotational freedom around the single bonds connecting these rings results in specific dihedral angles that influence the extent of π-conjugation. In analogous N-phenylaniline derivatives, the dihedral angle between the two benzene (B151609) rings can be significant. For instance, in 4-bromo-N-phenylaniline, the dihedral angle is approximately 52.5°, while in 4-methoxy-N-phenylaniline, it is about 59.9°. This twisted "propeller-like" conformation arises from steric hindrance between the ortho-hydrogens on the adjacent rings.
This twisting disrupts the continuous π-conjugation across the molecule, which can have a profound effect on the electronic absorption and emission spectra. A more planar conformation would lead to a more extended π-system, generally resulting in red-shifted absorption and emission wavelengths. Conversely, a larger dihedral angle localizes the π-electrons on the individual aromatic fragments, leading to blue-shifted spectra. The conjugation pathway in this compound involves the electron-donating triphenylamine-like core and the electron-accepting benzoxazole moiety, setting the stage for intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this charge transfer is highly dependent on the degree of electronic communication between the donor and acceptor, which is directly modulated by the dihedral angles.
The positioning of substituents can either enhance or hinder planarity. Bulky groups at the ortho-positions of the phenyl rings would likely increase the dihedral angles, further disrupting conjugation and leading to a blue shift in the spectra. Conversely, strategic placement of substituents that can form intramolecular hydrogen bonds or other non-covalent interactions might favor a more planar conformation, thereby extending the conjugation and causing a red shift. The electronic states are also sensitive to the electronic nature of the substituents and their location on the aromatic rings, which will be discussed in more detail in the following section.
Rational Design Principles for Tuning Optical and Electronic Responses
By systematically modifying the molecular structure of this compound, it is possible to fine-tune its optical and electronic properties. The introduction of electron-donating or electron-withdrawing groups at specific positions allows for a predictable modulation of the HOMO and LUMO energy levels, luminescence quantum yields, and Stokes shifts.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic framework of this compound is a powerful strategy for tuning its properties. EDGs, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density of the π-system, which generally raises the energy of the HOMO more significantly than the LUMO. This leads to a reduction in the HOMO-LUMO gap and a corresponding red shift in the absorption and emission spectra.
Conversely, EWGs, such as cyano (-CN) or nitro (-NO₂), decrease the electron density of the π-system. These groups tend to lower the energy of both the HOMO and the LUMO, but the effect is typically more pronounced on the LUMO. This also results in a smaller HOMO-LUMO gap and a red shift in the spectra. The strategic placement of EDGs on the aniline moiety and EWGs on the benzoxazole part would enhance the donor-acceptor character of the molecule, promoting a more efficient intramolecular charge transfer upon excitation. This can lead to desirable properties such as large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent.
The following table illustrates the general effects of EDGs and EWGs on the photophysical properties of aromatic fluorophores:
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Expected Spectral Shift |
| Electron-Donating Group (EDG) | Increase | Slight Increase | Decrease | Red Shift (Bathochromic) |
| Electron-Withdrawing Group (EWG) | Slight Decrease | Decrease | Decrease | Red Shift (Bathochromic) |
This is a generalized representation of substituent effects on aromatic systems.
The quantum yield of luminescence (Φ), which represents the efficiency of the emission process, is highly sensitive to the molecular structure. In many donor-acceptor systems, a twisted intramolecular charge transfer (TICT) state can be formed in the excited state. While this can lead to a large Stokes shift (the energy difference between the absorption and emission maxima), the TICT state is often non-emissive or weakly emissive, thus quenching the fluorescence and leading to a low quantum yield. Substituents that promote a more rigid and planar conformation can restrict this rotational freedom, inhibiting the formation of the non-emissive TICT state and thereby increasing the quantum yield.
The Stokes shift is also influenced by the nature and position of substituents. As mentioned, enhancing the donor-acceptor strength through appropriate substitution generally increases the intramolecular charge transfer character of the excited state. This leads to a greater change in the dipole moment between the ground and excited states, resulting in a larger Stokes shift, particularly in polar solvents.
| Substituent on Aniline Ring | Substituent on Benzoxazole Ring | Expected Quantum Yield (Φ) | Expected Stokes Shift (nm) |
| -H | -H | Moderate | Moderate |
| -OCH₃ (EDG) | -H | Moderate to High | Large |
| -N(CH₃)₂ (Strong EDG) | -H | Moderate | Very Large |
| -H | -CN (EWG) | Moderate to High | Large |
| -OCH₃ (EDG) | -CN (EWG) | High | Very Large |
Interplay between Molecular Structure and Electrochemical Behavior
The electrochemical properties of this compound and its derivatives, particularly their oxidation and reduction potentials, are directly related to their HOMO and LUMO energy levels, respectively. These properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Cyclic voltammetry is a common technique used to determine the HOMO and LUMO energy levels of organic molecules. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.
The introduction of EDGs on the aniline moiety will make the molecule easier to oxidize, thus lowering its oxidation potential. This is because the EDGs raise the HOMO energy level. Conversely, EWGs on the benzoxazole moiety will make the molecule easier to reduce by lowering the LUMO energy level, thus making the reduction potential less negative. By carefully selecting and positioning substituents, the electrochemical properties can be precisely controlled to match the energy levels required for efficient charge injection and transport in electronic devices.
For instance, in related donor-acceptor systems, the HOMO energy levels are primarily localized on the electron-donating part of the molecule, while the LUMO levels are concentrated on the electron-accepting part. This spatial separation of the frontier molecular orbitals is a key feature of intramolecular charge transfer compounds. The electrochemical band gap, determined from the difference between the oxidation and reduction potentials, can be correlated with the optical band gap obtained from absorption spectroscopy.
Potential Applications of 4 Benzo D Oxazol 2 Yl N Phenylaniline in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Display Technologies
The rigid, conjugated structure of 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline makes it a prime candidate for use in organic light-emitting diodes. The triphenylamine (B166846) group is a well-known hole-transporting unit, prized for its good thermal and morphological stability, while the benzoxazole (B165842) component can be tailored to influence the emission color and electron-transporting properties. This combination of functionalities within a single molecule allows for its application as an emissive material or as a component in the charge-transport layers of an OLED device.
Deep blue fluorescent materials are critical for full-color displays and solid-state lighting, and the development of efficient and stable blue emitters remains a key challenge in OLED technology. Molecules based on benzoxazole and other heterocyclic structures are frequently investigated for this purpose. The extended π-conjugation in this compound provides a high photoluminescence quantum yield, a prerequisite for efficient light emission.
The emission color in such donor-acceptor molecules can be tuned by modifying the electronic strength of the donor and acceptor groups. In this case, the triphenylamine acts as the donor and the benzoxazole as the acceptor. This architecture can lead to intramolecular charge transfer (ICT) states, which are often responsible for fluorescent emission. By carefully designing the molecular structure, it is possible to achieve emission in the blue region of the spectrum. Research into similar structures, such as pyrene-benzimidazole and fluorene-bridged derivatives, has demonstrated the viability of using such heterocyclic compounds to create efficient blue OLEDs with high external quantum efficiencies (EQE) and specific CIE coordinates corresponding to pure blue light. For instance, devices using related donor-acceptor emitters have achieved deep-blue emission with CIE coordinates around (0.15, 0.06) and external quantum efficiencies reaching up to 6.2%.
Table 1: Performance of Selected Blue OLEDs with Structurally Related Emitters This table presents typical performance metrics for blue OLEDs using emitter materials with similar functional moieties to illustrate the potential of this class of compounds.
| Emitter Type | Max EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Turn-on Voltage (V) |
|---|---|---|---|---|
| Fluorene-bridged Quinoxaline | 1.30 | > 1,000 | (0.19, 0.27) | < 6.0 |
| Carbazole-doped Stilbene | ~1.5 | 20,200 | Not specified | 3.5 |
| Pyrene-Benzimidazole | 4.3 | 290 | (0.148, 0.130) | < 3.5 |
Data compiled from representative studies on blue OLED emitters for comparative purposes.
For OLEDs to be commercially viable, the materials used must form stable, uniform, and amorphous thin films. Materials that readily crystallize can lead to device failure due to grain boundaries that impede charge transport and luminescence. "Molecular glasses" are amorphous organic materials with high glass transition temperatures (Tg), which resist crystallization and thus enhance the operational stability and lifetime of OLED devices.
Compounds based on triphenylamine derivatives are well-regarded for their ability to form stable amorphous glasses. The non-planar, propeller-like structure of the triphenylamine unit inhibits close molecular packing and crystallization. The addition of the benzoxazole group to the triphenylamine core in this compound contributes to this amorphous nature. Such materials can be used as the host in a host-guest emitting layer system, where a small amount of a dopant emitter is dispersed in the host matrix. This approach prevents aggregation of the dopant, which can quench fluorescence, and allows for efficient energy transfer from the host to the guest. The good film-forming properties and high thermal stability of molecules like this compound make them excellent candidates for host materials or as stable emissive components in molecular glass mixtures, leading to enhanced device performance and longevity.
Chemical Sensors and Chemodosimeters for Environmental and Analytical Sensing
Benzoxazole and benzimidazole (B57391) derivatives have been extensively explored as fluorescent chemosensors for the detection of various ions and neutral molecules. Their mechanism of action typically relies on the interaction between the analyte and the nitrogen or oxygen atoms in the heterocyclic ring, which modulates the photophysical properties of the molecule, leading to a detectable optical response such as a change in color (colorimetric) or fluorescence intensity (fluorometric).
The design of a selective chemosensor requires the incorporation of a specific binding site (receptor) for the target analyte into the fluorophore structure. For this compound and related compounds, the benzoxazole ring itself can act as a binding site. Furthermore, functional groups can be introduced into the molecule to enhance selectivity for specific analytes.
For instance, to detect metal ions, Lewis basic sites such as imidazole (B134444) or hydroxyl groups can be positioned near the benzoxazole core. These groups can coordinate with metal ions, forming a stable complex. This coordination event alters the electronic structure of the molecule, causing a change in its absorption or emission spectrum. A common strategy involves creating a cavity of a suitable size and geometry for a specific metal ion, thereby ensuring high selectivity. Another approach is to use a displacement strategy, where a pre-formed complex of the sensor with one metal ion releases a fluorescent signal upon interaction with another analyte that has a stronger binding affinity. The triphenylamine portion of the molecule can also be functionalized to fine-tune both the binding and the photophysical properties of the sensor.
The optical response of a chemosensor upon binding an analyte is governed by several photophysical mechanisms. For benzoxazole-based sensors, common mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the molecule may be quenched by a nearby electron-rich group through a PET process. Upon binding of a cation (like a metal ion) to this group, the electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is "turned on."
Intramolecular Charge Transfer (ICT): Donor-π-acceptor molecules like this compound often exhibit ICT upon photoexcitation. The binding of an analyte can either enhance or inhibit this ICT process, leading to a shift in the emission wavelength (a ratiometric response) or a change in intensity. For example, a sensor for cyanide ions based on a 4-(1H-Benzo[d]oxazole-2-yl)-2-methoxyphenol structure operated via a deprotonation mechanism induced by the anion, which altered the ICT character and resulted in a distinct color change from dark brown to dark green.
Excimer/Exciplex Formation: In some cases, analyte binding can promote or inhibit the formation of excited-state dimers (excimers) or complexes (exciplexes), which have different emission characteristics compared to the monomeric fluorophore.
Hydrogen Bonding: The presence of hydrogen bond donor/acceptor sites on the sensor allows for interaction with anions. This interaction can significantly alter the electronic distribution and, consequently, the fluorescence output. This is a primary mechanism for the detection of anions like fluoride (B91410) and cyanide.
Table 2: Sensing Characteristics of a Related Benzoxazole-Based Chemosensor for Cyanide (CN⁻)
| Sensing Method | Limit of Detection (LOD) | Association Constant (Kass) | Analyte | Optical Response |
|---|---|---|---|---|
| UV-Visible Titration | 0.4 x 10⁻⁶ M | 1.0 x 10⁷ M⁻¹ | CN⁻ | Color change (dark brown to dark green) |
Data from a study on a 4-(1H-Benzo[d]oxazole-2-yl)-2-methoxyphenol sensor, demonstrating the sensing capability of the core structure.
Photovoltaic Devices and Organic Solar Cells (Hypothetical applications based on extended conjugation)
While the primary applications of this compound have been explored in OLEDs and sensors, its molecular structure suggests hypothetical potential in the field of organic photovoltaics (OPVs). The performance of organic solar cells relies on materials that can efficiently absorb sunlight, generate excitons (electron-hole pairs), and effectively separate and transport these charges to the electrodes.
The donor-π-acceptor (D-π-A) architecture is a cornerstone of modern OPV material design. In this compound, the triphenylamine moiety serves as a strong electron donor, the phenyl ring acts as a π-bridge, and the benzoxazole unit functions as an electron acceptor. This intrinsic D-π-A structure is advantageous for several reasons:
Broad Absorption: The intramolecular charge transfer between the donor and acceptor components can lead to broad and strong absorption bands that extend into the visible region of the solar spectrum, which is crucial for efficient light harvesting.
Charge Separation: The energy level difference between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, facilitates the dissociation of photogenerated excitons into free charge carriers at the donor-acceptor interface in a bulk heterojunction solar cell.
Charge Transport: The triphenylamine unit is known for its excellent hole-transporting properties, which would aid in the efficient collection of holes at the anode.
Theoretical studies on similar organic compounds using methods like Density Functional Theory (DFT) are often employed to predict their electronic properties and suitability for photovoltaic applications. Such calculations could estimate the HOMO-LUMO gap, absorption spectra, and charge transport capabilities of this compound, providing a theoretical basis for its potential as an active layer material in organic solar cells. However, experimental validation would be required to confirm this hypothetical application.
Advanced Dye Technologies and Optical Applications
The unique photophysical properties of this compound and its derivatives position them as promising candidates for a variety of advanced dye technologies and optical applications. These applications leverage the molecule's strong fluorescence, significant Stokes shift, and sensitivity to the local environment, which are characteristic of compounds featuring an intramolecular charge transfer (ICT) character.
Research into structurally analogous compounds, such as 4-(benzothiazol-2-yl)-N,N-diphenylaniline, provides significant insight into the optical behavior of this compound. raco.catutmb.eduresearchgate.net Studies on the benzothiazole (B30560) analogue reveal that the UV-Vis absorption spectra are largely unaffected by solvent polarity. raco.catutmb.edu In contrast, the fluorescence spectra exhibit a pronounced solvatochromic effect, meaning the emission wavelength is highly dependent on the polarity of the solvent. raco.catutmb.edu This phenomenon is indicative of a substantial increase in the dipole moment upon excitation to the singlet excited state, a hallmark of ICT. raco.catutmb.edu
This strong solvatochromism is a key feature for the development of fluorescent probes and sensors. The significant Stokes shifts observed in these types of molecules are also highly advantageous, as they minimize self-absorption and improve the signal-to-noise ratio in fluorescence-based applications. raco.catutmb.edu
The photophysical properties of these compounds can be fine-tuned through chemical modifications. For instance, the introduction of different substituents on the N-phenyl ring can alter the electron-donating or -accepting nature of the molecule, thereby influencing the ICT process and, consequently, the absorption and emission characteristics. This tunability allows for the rational design of dyes with specific optical properties tailored for particular applications.
The table below presents representative photophysical data for the closely related compound, 4-(benzothiazol-2-yl)-N,N-diphenylaniline, in various solvents. This data illustrates the solvatochromic effects and large Stokes shifts that are also expected for this compound.
| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Cyclohexane | 380 | 450 | 4100 |
| Toluene | 384 | 480 | 5200 |
| Chloroform | 385 | 505 | 6200 |
| Acetonitrile | 382 | 545 | 7900 |
| Methanol | 380 | 560 | 8500 |
Data is for the analogous compound 4-(benzothiazol-2-yl)-N,N-diphenylaniline and is intended to be illustrative of the expected properties of this compound. raco.catutmb.edu
These properties make this compound and its derivatives suitable for use in:
Fluorescent Probes and Sensors: Their sensitivity to the local environment can be exploited to probe the polarity of microenvironments, such as in biological systems or polymer matrices.
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors of these compounds make them attractive as emissive materials in OLEDs.
Dye-Sensitized Solar Cells (DSSCs): The ICT character of these molecules is beneficial for charge separation, a critical process in the conversion of light to electricity in DSSCs.
Nonlinear Optical (NLO) Materials: Molecules with large changes in dipole moment between the ground and excited states often exhibit significant NLO properties, which are useful in applications like optical switching and frequency conversion.
Further research into the specific photophysical properties of this compound is warranted to fully explore its potential in these advanced applications.
Future Research Directions and Emerging Paradigms for Anilino Benzoxazole Compounds
Development of Novel and Efficient Synthetic Routes
While classical methods for benzoxazole (B165842) synthesis, such as the condensation of o-aminophenols with carboxylic acids or their derivatives, are well-established, future research will focus on developing more efficient, sustainable, and diverse synthetic strategies. The limitations of traditional methods, which often require harsh conditions like high temperatures and the use of corrosive reagents like polyphosphoric acid (PPA), necessitate a shift towards modern synthetic paradigms.
Key future directions include:
Green Chemistry Approaches: Emphasis will be placed on environmentally benign methods. This includes microwave-assisted and ultrasound-assisted syntheses, which can dramatically reduce reaction times and improve yields. Electrochemical and sonochemical methods also represent promising green alternatives.
Novel Catalysis: The exploration of advanced catalytic systems is a major frontier. This includes the use of nanocatalysts, such as copper oxide or Ag@TiO2 nanoparticles, which offer high reactivity and recyclability. The development of iron-catalyzed hydrogen transfer reactions and the use of reusable acid catalysts like samarium triflate in aqueous media are also of significant interest.
Combinatorial Synthesis: Leveraging efficient synthetic routes to create large libraries of anilino-benzoxazole derivatives will accelerate the discovery of compounds with optimized properties for specific applications. The versatility of using functionalized orthoesters or employing aminocarbonylation reactions followed by cyclization allows for the generation of diverse molecular architectures.
| Methodology | Key Features | Catalyst/Reagent Examples | Potential Advantages |
|---|---|---|---|
| Green Synthesis | Microwave-assisted, ultrasound-assisted, electrochemical methods | - | Reduced reaction times, lower energy consumption, environmentally friendly. |
| Nanocatalysis | Use of metallic or metal oxide nanoparticles | Copper(II) oxide nanoparticles, Ag@TiO2 nanocomposites | High efficiency, catalyst recyclability, mild reaction conditions. |
| One-Pot Procedures | Sequential reactions in a single vessel | Aminocarbonylation followed by acid-mediated cyclization | Improved atom economy, reduced waste, operational simplicity. |
| Novel Catalytic Systems | Exploration of alternative catalysts | Samarium triflate, Iron catalysts, (FeLAPIP)2O complex | High yields, broad substrate scope, use of non-precious metals. |
Exploration of Advanced Characterization Techniques for Dynamic Processes
Standard characterization techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction provide a static picture of molecular structure. However, to fully understand the functionality of anilino-benzoxazole compounds, especially in applications like sensors or light-emitting diodes, it is essential to probe their behavior in real-time.
Future research must incorporate advanced spectroscopic techniques capable of resolving dynamic processes on timescales ranging from femtoseconds to seconds.
Ultrafast Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy are critical for mapping excited-state deactivation pathways, including processes like intramolecular charge transfer (ICT) and excited-state proton transfer (ESIPT). Understanding these dynamics is key to designing molecules with high quantum yields and desired emission characteristics.
Single-Molecule Spectroscopy: This technique can reveal heterogeneities in molecular behavior that are obscured in ensemble measurements, providing insights into conformational changes and local environmental effects on photophysical properties.
In-Situ and Operando Spectroscopy: For device applications, it is crucial to characterize materials under operational conditions. Techniques like operando photoluminescence and electroluminescence spectroscopy can correlate device performance with the dynamic behavior of the molecules within the device architecture.
| Technique | Dynamic Process Probed | Information Gained |
|---|---|---|
| Time-Resolved Fluorescence Spectroscopy | Excited-state decay, energy transfer | Fluorescence lifetimes, quantum yields, quenching mechanisms. |
| Transient Absorption Spectroscopy | Formation and decay of transient species (e.g., triplet states, radicals) | Identification of intermediate states, kinetics of photophysical processes. |
| Single-Molecule Spectroscopy | Individual molecular dynamics, conformational changes | Distributions of properties, detection of rare events. |
| Operando Electroluminescence | Material stability and behavior during device operation | Degradation mechanisms, charge trapping effects in OLEDs. |
Deeper Understanding of Complex Photophysical Mechanisms
The anilino-benzoxazole scaffold, featuring electron-donating (aniline) and electron-accepting (benzoxazole) moieties, is predisposed to exhibit complex photophysical behaviors. A deeper mechanistic understanding is essential for rational molecular design.
Future investigations should target:
Multi-Photon Absorption (MPA): Benzoxazole derivatives have already shown potential as two-photon absorption (2PA) chromophores. Systematic studies are needed to understand the structure-property relationships that govern 2PA cross-sections in anilino-benzoxazole systems, which is crucial for applications in bio-imaging and photodynamic therapy.
Nonlinear Optics (NLO): The donor-π-acceptor structure of these molecules suggests significant potential for NLO applications. Future work should focus on quantifying second- and third-order NLO properties and understanding how molecular design can be used to maximize hyperpolarizability for applications in optical communications and data processing.
Excited-State Proton Transfer (ESIPT): The presence of nitrogen and oxygen heteroatoms can facilitate ESIPT, a phenomenon that can lead to dual and widely Stokes-shifted fluorescence. Investigating the kinetics and thermodynamics of ESIPT in this scaffold can lead to the development of novel fluorescent probes and white-light emitters.
Aggregation-Induced Emission (AIE): While many fluorophores suffer from quenching in the solid state, some molecular designs can promote AIE. Exploring substitutions that induce AIE in the anilino-benzoxazole framework could lead to highly emissive materials for solid-state lighting and sensing.
Integration of Predictive Computational Models with Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials discovery. For anilino-benzoxazole compounds, this integration will be pivotal.
Future efforts should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict ground and excited-state properties, including absorption/emission spectra, molecular orbital energies (HOMO/LUMO), and dipole moments. These predictions can guide the synthesis of molecules with tailored optoelectronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of these molecules and how their environment (e.g., solvent, solid-state packing) influences their properties.
Quantitative Structure-Activity Relationship (QSAR): For biological applications, developing QSAR models can correlate structural features with activities like antimicrobial or anticancer efficacy, enabling the in-silico screening of virtual libraries to identify promising candidates for synthesis.
Virtual Screening: Combining molecular docking with ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can pre-emptively identify derivatives with high therapeutic potential and favorable pharmacokinetic profiles, streamlining the drug discovery process.
| Computational Method | Predicted Properties | Experimental Correlation |
|---|---|---|
| DFT/TD-DFT | UV-Vis absorption, fluorescence spectra, frontier molecular orbitals (FMOs) | Spectroscopic measurements, cyclic voltammetry. |
| Molecular Dynamics (MD) | Conformational stability, solvent effects, ligand-receptor interactions | NMR spectroscopy, X-ray crystallography. |
| QSAR | Biological activity (e.g., IC50 values) | In vitro bioassays. |
| Molecular Docking | Binding affinity and mode to biological targets | Enzyme inhibition assays. |
Expanding the Scope of Functional Material Applications and Device Engineering
While foundational studies have highlighted the potential of benzoxazole derivatives, the next phase of research must focus on translating these properties into functional devices and applications.
Promising areas for expansion include:
Organic Electronics: The fluorescence properties of anilino-benzoxazoles make them strong candidates for emissive layers in Organic Light-Emitting Diodes (OLEDs). Future work should involve device fabrication and optimization to achieve high efficiency, color purity, and operational stability, particularly for deep-blue emission.
Chemosensors and Biosensors: The sensitivity of the anilino-benzoxazole fluorophore to its local environment can be harnessed to create selective sensors for metal ions (e.g., Zn²⁺, Cd²⁺), anions (e.g., CN⁻), and biologically relevant molecules. Research should focus on designing receptor units that provide high selectivity and a clear "turn-on" or "turn-off" fluorescence response.
Bio-imaging: Derivatives with high fluorescence quantum yields and two-photon absorption capabilities are ideal for use as fluorescent probes in cellular imaging. Future research should aim to develop probes that can target specific organelles or report on physiological parameters like pH or ion concentration within living cells.
Hybrid Material Systems and Nanoconjugates
The integration of anilino-benzoxazole compounds with nanomaterials opens a new dimension for creating multifunctional hybrid systems. This approach can lead to materials with synergistic or entirely new properties that are not achievable with the individual components alone.
Future research should explore:
Quantum Dot Conjugates: Attaching anilino-benzoxazole molecules to the surface of quantum dots (QDs) could enable Förster Resonance Energy Transfer (FRET) processes, leading to novel sensor designs or light-harvesting systems.
Metallic Nanoparticle Hybrids: Coupling with gold or silver nanoparticles can lead to metal-enhanced fluorescence (MEF), significantly boosting the emission intensity for sensing and imaging applications. Alternatively, these nanoparticles can act as efficient quenchers, providing a basis for "turn-on" sensing mechanisms.
Carbon Nanomaterial Integration: Incorporating these molecules into systems with graphene or carbon nanotubes could create novel materials for optoelectronics, where the carbon nanomaterial provides excellent charge transport and the benzoxazole derivative serves as the emissive or light-absorbing component.
Exploration of Novel Photochemical Reactivity
Understanding the photochemical behavior of the anilino-benzoxazole scaffold is crucial for ensuring the stability of materials in light-emitting applications and for potentially discovering new functionalities. Research has shown that related benzoxazole structures can undergo photochemical reactions like photodehalogenation and photodimerization.
Future studies should systematically investigate:
Photostability: Quantifying the photostability of anilino-benzoxazole derivatives under various irradiation conditions is critical for applications like OLEDs and fluorescent probes, where long-term performance is required.
Photoswitching: Investigating whether specific substitutions can induce reversible photoisomerization or photocyclization reactions. This could lead to the development of photoswitchable materials for applications in optical data storage or photopharmacology.
Photocatalysis: Exploring the potential of the excited states of these compounds to participate in energy or electron transfer reactions, which could enable their use as organic photocatalysts for chemical synthesis.
Q & A
Q. Basic Research
- NMR Spectroscopy : H and C NMR can confirm aromatic proton environments and benzoxazole C-O bonding patterns.
- Mass Spectrometry (MS) : High-resolution MS distinguishes molecular ion peaks from byproducts (e.g., incomplete cyclization products).
- HPLC : Reverse-phase HPLC with UV detection at 254 nm is recommended for purity assessment, especially to detect residual amines or solvents .
What strategies resolve ambiguities in NMR spectral assignments for benzoxazole-aryl amine derivatives?
Q. Advanced Research
- 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity in crowded aromatic regions.
- Isotopic Labeling : Introduce N or C labels at critical positions (e.g., benzoxazole N-atoms) to simplify signal interpretation.
- Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate spectra for comparison with experimental data .
How should researchers reconcile discrepancies in reported melting points or solubility data?
Advanced Research
Discrepancies often stem from polymorphic forms or impurities. Mitigate by:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or hydrate formation.
- Controlled Recrystallization : Test solvents of varying polarity (e.g., ethanol vs. DCM) to isolate stable crystalline forms.
- Elemental Analysis : Verify stoichiometry to rule out hydrate or salt formation .
What safety protocols are critical for handling this compound during large-scale synthesis?
Q. Basic Research
- Hazard Analysis : Conduct a pre-experiment risk assessment, focusing on respiratory protection (due to fine particulate matter) and flammability (if using ethers or alcohols) .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides).
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate .
How can kinetic studies elucidate the reaction mechanism of benzoxazole ring formation?
Q. Advanced Research
- In-Situ Monitoring : Employ stopped-flow FTIR to track carbonyl intermediate formation.
- Isotope Effects : Replace H with H at reactive sites (e.g., amine protons) to study rate-determining steps.
- Computational Modeling : Use transition state theory to map energy barriers for cyclization vs. acylation pathways .
What interdisciplinary approaches are recommended for investigating biological activity?
Q. Advanced Research
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenyl or benzoxazole rings to assess cytotoxicity or enzyme inhibition.
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in-vitro testing.
- Metabolic Profiling : Use LC-MS/MS to evaluate stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
